5-(2-aminoethyl)-1,3-oxazolidin-2-one, trifluoroacetic acid
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Overview
Description
5-(2-aminoethyl)-1,3-oxazolidin-2-one, trifluoroacetic acid is a compound that combines the structural features of oxazolidinones and trifluoroacetic acid. Oxazolidinones are known for their applications in medicinal chemistry, particularly as antibiotics, while trifluoroacetic acid is a strong organic acid commonly used in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminoethyl)-1,3-oxazolidin-2-one, trifluoroacetic acid typically involves the following steps:
Formation of 1,3-oxazolidin-2-one: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the 2-aminoethyl group: This step involves the alkylation of the oxazolidinone with an appropriate ethylamine derivative.
Formation of the trifluoroacetic acid salt: The final step involves the reaction of the 5-(2-aminoethyl)-1,3-oxazolidin-2-one with trifluoroacetic acid to form the desired salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the oxazolidinone ring to a more saturated structure, such as a tetrahydrooxazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of tetrahydrooxazole derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
Antibiotic Research: Due to its structural similarity to known antibiotics, it is studied for potential antibacterial properties.
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it a valuable tool in biochemical research.
Medicine
Drug Development: It is explored as a potential drug candidate for various therapeutic applications, including antimicrobial and anticancer treatments.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and specialty materials.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 5-(2-aminoethyl)-1,3-oxazolidin-2-one, trifluoroacetic acid involves its interaction with molecular targets such as bacterial ribosomes or enzymes. The compound can inhibit protein synthesis in bacteria, leading to its antibacterial effects. Additionally, it may interact with specific enzymes, altering their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic.
Tedizolid: Another oxazolidinone with enhanced potency and reduced side effects.
Trifluoroacetic Acid Derivatives: Compounds containing trifluoroacetic acid moieties used in various chemical applications.
Uniqueness
5-(2-aminoethyl)-1,3-oxazolidin-2-one, trifluoroacetic acid is unique due to its combination of an oxazolidinone ring with a trifluoroacetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
2648956-20-9 |
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Molecular Formula |
C7H11F3N2O4 |
Molecular Weight |
244.2 |
Purity |
95 |
Origin of Product |
United States |
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